REACTION_CXSMILES
|
S(=O)(=O)=O.[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([O:18]S(C2C(C)=CC=C([N+]([O-])=O)C=2)(=O)=O)(=[O:17])=[O:16])[C:11]([CH3:14])=[CH:12][CH:13]=1)([O-:7])=[O:6]>O>[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[C:11]([CH3:14])=[CH:12][CH:13]=1)([O-:7])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
p-nitrotoluene-2-sulphonic acid anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)OS(=O)(=O)C=1C(=CC=C(C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this procedure, the reaction mixture is obtained as a black, tarry suspension
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |